molecular formula C11H13N3O3 B2389897 ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-35-4

ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2389897
CAS No.: 1160246-35-4
M. Wt: 235.243
InChI Key: LXBYPMPYKZYMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with an ethyl ester at position 4, an ethyl substituent at position 1, and a keto group at position 5. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as anticoagulants (e.g., apixaban derivatives) .

Properties

IUPAC Name

ethyl 1-ethyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-14-10-8(6-12-14)7(5-9(15)13-10)11(16)17-4-2/h5-6H,3-4H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBYPMPYKZYMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=O)N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Pyrazol-5-Amines

A widely employed method involves the cyclocondensation of diethyl 2-oxobutanedione with 1-ethyl-substituted pyrazol-5-amines. This one-pot reaction proceeds via enamine formation, followed by intramolecular cyclization to construct the pyrazolopyridine core. For example, diethyl 2-oxobutanedione reacts with 1-ethyl-3-methyl-1H-pyrazol-5-amine in toluene under reflux, yielding the target compound after acidic workup. The ethyl ester moiety is retained from the diketone starting material, eliminating the need for subsequent esterification.

Key reaction conditions:

  • Solvent: Toluene or acetic acid
  • Temperature: 62°C for cyclocondensation, reflux for cyclization
  • Yield: ~50–70% (extrapolated from analogous syntheses).

Grignard Acylation and Oxidation

An alternative route, described in a recent patent, utilizes a halogenated pyrazolopyridine intermediate. 1-Ethyl-4-iodo-1H-pyrazolo[3,4-b]pyridine is treated with isopropyl magnesium bromide (Grignard reagent) and N,N-dimethylformamide (DMF) at –35°C to –25°C, introducing a formyl group at position 4. Subsequent oxidation with silver oxide and hydrochloric acid converts the aldehyde to a carboxylic acid, which is then esterified with ethanol under acidic conditions to yield the ethyl ester.

Critical steps:

  • Grignard Reaction: Enables regioselective acylation at position 4.
  • Oxidation: Silver oxide in aqueous HCl mediates aldehyde-to-carboxylic acid conversion.
  • Esterification: Ethanol and catalytic acid (e.g., H₂SO₄) facilitate ester formation.

Detailed Experimental Procedures

Cyclocondensation Protocol (Adapted from Ambeed)

  • Reagents:

    • Diethyl 2-oxobutanedione (176 g, 0.94 mol)
    • 1-Ethyl-3-methyl-1H-pyrazol-5-amine (82.5 g, 0.59 mol)
    • Toluene (2 L), acetic acid (1.5 L)
  • Procedure:

    • Combine diketone and amine in toluene; stir at 62°C for 12 hours.
    • Concentrate the mixture under reduced pressure; dissolve the residue in acetic acid.
    • Reflux for 2 hours to complete cyclization.
    • Cool, concentrate, and recrystallize from dichloromethane to isolate the product.
  • Yield: 51–55% (based on analogous reactions).

Grignard-Oxidation-Esterification Sequence (Patent CN115872995B)

  • Reagents:

    • 1-Ethyl-4-iodo-1H-pyrazolo[3,4-b]pyridine (1 mol)
    • Isopropyl magnesium bromide (1.2 mol), DMF (1.2 mol)
    • Silver oxide, HCl, ethanol
  • Procedure:

    • Add isopropyl magnesium bromide to a tetrahydrofuran (THF) solution of the iodo-pyrazolopyridine at –35°C.
    • Introduce DMF, warm to –15°C, and quench with saturated NH₄Cl.
    • Extract with ethyl acetate, concentrate, and oxidize the aldehyde intermediate with Ag₂O/HCl.
    • Esterify the carboxylic acid with ethanol/H₂SO₄, isolate via filtration.
  • Yield: 60–65% over three steps.

Optimization and Yield Analysis

Method Key Advantages Limitations Yield
Cyclocondensation One-pot synthesis, retains ester group Requires specialized pyrazol-amine 50–70%
Grignard-Oxidation Regioselective functionalization Multi-step, sensitive conditions 60–65%

Cyclocondensation is preferred for scalability, whereas the Grignard approach offers precise control over substitution patterns. Solvent selection (toluene vs. THF) and temperature gradients critically impact reaction efficiency.

Physicochemical Characterization

Data from ChemDiv and PubChem confirm the following properties:

  • Molecular Formula: C₁₁H₁₃N₃O₃
  • Molecular Weight: 235.24 g/mol
  • logP: 0.815 (indicative of moderate lipophilicity)
  • Water Solubility (LogSw): –1.83 (low aqueous solubility)
  • Hydrogen Bond Donors/Acceptors: 1/6

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, ester –CH₂CH₃), 4.30 (q, 2H, ester –OCH₂), 6.64 (s, 1H, pyrazole H).
  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (pyridone C=O).

Applications and Derivatives

This compound serves as a precursor to 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid , a key intermediate in drugs targeting monoacylglycerol lipase (MGL). The ethyl ester enhances membrane permeability, making it advantageous for prodrug formulations. Recent studies highlight its utility in synthesizing kinase inhibitors and anti-inflammatory agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

Reaction Type Reagents/Conditions Product Yield Reference
Basic hydrolysis2M NaOH, reflux, 4–6 h1-Ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85–90%
Acidic hydrolysis6M HCl, 80°C, 3 hSame as above with HCl salt78%

This reaction is critical for generating bioactive carboxylic acids used in further derivatization.

Alkylation and Arylation

The pyrazole ring’s nitrogen atoms participate in N-alkylation/arylation reactions:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 12 h1-Ethyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylateEnhanced lipophilicity for CNS targeting
Benzyl bromideNaH, THF, 0°C → RT, 8 h1-Ethyl-5-benzyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylateAntibacterial agent

Alkylation typically occurs at the N1 or N3 positions, depending on steric and electronic factors .

Condensation with Hydrazines

The keto group at position 6 reacts with hydrazines to form hydrazone derivatives:

Hydrazine Conditions Product Yield Biological Activity
Hydrazine hydrateEtOH, reflux, 6 h1-Ethyl-6-hydrazono-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate92%Antiviral lead compound
PhenylhydrazineAcOH, 100°C, 3 h1-Ethyl-6-(phenylhydrazono)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate88%COX-2 inhibition

These derivatives are key intermediates for synthesizing fused heterocycles like triazoles or tetrazoles .

Reaction with Isothiocyanates

The carbohydrazide intermediate reacts with isothiocyanates to form thiosemicarbazides:

Isothiocyanate Conditions Product Structure
Phenyl isothiocyanateEtOH, piperidine, reflux, 8 h2-[(1-Ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-phenylhydrazinecarbothioamideThioamide with anti-inflammatory activity
Allyl isothiocyanateToluene, reflux, 10 hAllyl-thiosemicarbazide derivativeTested for antifungal properties

These reactions exploit nucleophilic attack by the hydrazine’s amino group on the electrophilic carbon of isothiocyanates .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

Reagent Conditions Product Mechanism
Ethyl cyanoacetateAcOH, H₂SO₄, 120°C, 5 hPyrazolo[3,4-b]pyrido[4,3-d]pyrimidineKnoevenagel condensation followed by cyclization
Diethyl malonatePiperidine, xylene, reflux, 12 hPyrano[2,3-c]pyrazolo[3,4-b]pyridineMichael addition and ring closure

These products exhibit enhanced π-π stacking interactions, improving binding to biological targets like kinases .

Oxidation and Reduction

  • Oxidation : The dihydro-pyridine moiety oxidizes to a fully aromatic pyridine ring using MnO₂ or DDQ, enhancing planarity for DNA intercalation.

  • Reduction : NaBH₄ selectively reduces the keto group to an alcohol, altering hydrogen-bonding capacity .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

  • Antimicrobial Activity : Pyrazole derivatives, including ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, have shown promising antimicrobial effects against various bacterial strains. This is attributed to their ability to interfere with microbial metabolic pathways .
  • Anti-inflammatory Effects : Research indicates that compounds with the pyrazole structure can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : The compound has been studied for its anticancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a recent investigation into anticancer agents, this compound was tested against various cancer cell lines. The findings suggested that this compound could effectively inhibit cell proliferation and induce apoptosis in specific cancer types, supporting its role in cancer therapy development .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The pyrazolo[3,4-b]pyridine core allows for extensive modifications at positions 1, 3, 4, and 6. Below is a comparison of key analogs:

Compound Name (CAS or Reference) Substituents (R1, R3, R4) Molecular Formula Molecular Weight Notable Properties/Applications Reference
Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target) R1 = Ethyl, R3 = H, R4 = COOEt C11H13N3O3 235.25 Intermediate for bioactive molecules
Ethyl 1-isopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1354822-17-5) R1 = Isopropyl, R3 = H C13H17N3O3 263.29 Higher lipophilicity; potential solubility challenges
Ethyl 3-cyclopropyl-1-propyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1174839-56-5) R1 = Propyl, R3 = Cyclopropyl C15H19N3O3 289.33 Enhanced metabolic stability due to cyclopropyl group
Ethyl 1-(4-methoxyphenyl)-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1245807-76-4) R1 = 4-MeO-Ph, R3 = Cyclopropyl C18H19N3O4 341.37 Aromatic interactions for target binding
Ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (66857-96-3) R4 = OH, R1 = Methyl C10H11N3O4 237.21 Polar substituent for solubility modulation

Spectral and Crystallographic Data

  • NMR Profiles : The target compound’s ethyl groups resonate at δ 1.39 (t) and 4.42 (q) in DMSO-d6, while the 4-methoxyphenyl analog shows aromatic peaks at δ 6.84–7.37 .
  • Crystallography : SHELX software is frequently employed for structural determination of related compounds, ensuring accurate refinement of bond lengths and angles .

Biological Activity

Ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, which include antiviral, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features a unique structure characterized by a fused pyrazole and pyridine ring system, which is essential for its biological activity. The presence of an ethyl ester and a carbonyl group enhances its reactivity and potential applications in drug development.

Molecular Formula

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown effectiveness against various viruses, including herpes simplex virus (HSV) and other RNA viruses.

Case Study: Antiviral Efficacy

A study evaluated the antiviral activity of several pyrazolo[3,4-b]pyridine derivatives against HSV-1. The results demonstrated that derivatives with similar structures to this compound exhibited IC50_{50} values significantly lower than 50 µM, indicating strong antiviral potential .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In a series of assays measuring the inhibition of pro-inflammatory cytokines, this compound demonstrated dose-dependent inhibition of NF-kB/AP-1 signaling pathways.

Table: Summary of Anti-inflammatory Activity

Compound NameIC50_{50} (µM)Target
Ethyl 1-Ethyl-6-Oxo<50NF-kB/AP-1
Compound A30COX-2
Compound B25IL-6

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies against various bacterial strains, it demonstrated notable efficacy.

Case Study: Antimicrobial Screening

In a screening of antimicrobial activities against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that the compound may interact with specific enzyme targets involved in viral replication and inflammatory pathways.

Molecular Interactions

Molecular docking studies have indicated potential binding sites on viral proteins and inflammatory mediators. This binding can inhibit their function and reduce viral load or inflammatory response.

Comparison with Related Compounds

To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is useful.

Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 1-EthylC12_{12}H14_{14}N2_{2}O3_{3}Ethyl substitutionAntiviral, Anti-inflammatory
Ethyl 1-IsopropylC13_{13}H17_{17}N3_{3}O3_{3}Isopropyl substitutionAntimicrobial
Ethyl 3-AminoC12_{12}H15_{15}N3_{3}O3_{3}Amino group at C3Antiviral

Q & A

Q. What are the standard synthetic routes for ethyl 1-ethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves cyclocondensation reactions. A common approach includes:

  • Step 1 : Condensation of ethyl acetoacetate with hydrazine derivatives to form pyrazole intermediates.
  • Step 2 : Cyclization with a pyridine precursor (e.g., β-keto esters) under acidic or catalytic conditions (e.g., iodine or copper salts in ethanol/acetic acid) .
  • Step 3 : Functionalization of substituents (e.g., ethyl or cyclopropyl groups) via alkylation or nucleophilic substitution. Key parameters: Solvent choice (ethanol, acetic acid), temperature control (reflux for 4–6 hours), and catalyst optimization (yields improve with Cu(I) catalysts) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the bicyclic core (e.g., δ 8.20–8.50 ppm for pyridine protons, δ 12.10 ppm for NH groups) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 299.1139) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm ester (C=O) and ketone (C=O) functionalities .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (P280/P281) .
  • Ventilation : Work in a fume hood (P271) due to potential dust inhalation hazards (H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation (P233/P410) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Catalyst Screening : Test Cu(I) vs. Pd(II) catalysts for cyclization efficiency (Cu(I) improves yields by 15–20% in cyclopropane-substituted analogs) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; ethanol minimizes side reactions (e.g., ester hydrolysis) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 30 minutes while maintaining >90% yield .

Q. How to resolve contradictions between spectroscopic and crystallographic data for structural confirmation?

  • X-ray Crystallography : Use SHELXL for refinement (e.g., bond lengths: C=O at 1.21 Å, C-N at 1.34 Å) .
  • DFT Calculations : Compare experimental NMR shifts with computational models (B3LYP/6-31G* level) to validate tautomeric forms .
  • Cross-Validation : Overlay IR carbonyl peaks with crystallographic data to confirm ketone vs. ester assignments .

Q. What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?

  • In Vitro Assays : Fluorescence polarization assays measure IC50_{50} values against kinases (e.g., EGFR, VEGFR2) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP-binding pockets (e.g., cyclopropyl groups enhance hydrophobic interactions) .
  • SAR Table :
SubstituentKinase Inhibition (IC50_{50}, nM)Selectivity Index (vs. Off-Targets)
4-Fluorophenyl12 ± 1.5>100 (EGFR)
4-Methoxyphenyl28 ± 3.245 (VEGFR2)
Cyclopropyl8 ± 0.9>200 (EGFR)

Q. How to design analogs with improved solubility without compromising bioactivity?

  • Ester Hydrolysis : Convert ethyl ester to carboxylic acid (e.g., NaOH/EtOH, 70°C, 2 hours) to enhance aqueous solubility .
  • PEGylation : Introduce polyethylene glycol (PEG) chains at the pyridine nitrogen (reduces logP by 1.5 units) .
  • Co-Crystallization : Screen with cyclodextrins (e.g., β-CD) to improve dissolution rates (1:1 molar ratio increases solubility by 10-fold) .

Contradictory Data Analysis

Q. Why do NMR spectra sometimes show unexpected peaks for this compound?

  • Tautomerism : The pyrazolo[3,4-b]pyridine core can exhibit keto-enol tautomerism, leading to split peaks in 1^1H NMR (e.g., δ 6.0–6.5 ppm for enolic protons) .
  • Solution-State Dynamics : Rotameric equilibria of ester groups broaden signals; use DMSO-d6_6 to slow exchange rates .

Methodological Resources

  • Crystallography : SHELXL for refinement (CCDC deposition recommended) .
  • Synthetic Protocols : Multi-component reactions (e.g., meglumine-catalyzed cyclization in ethanol) .
  • Biological Assays : Kinase profiling panels (e.g., Eurofins DiscoverX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.